(S)-N,N-dimethylpiperidin-3-amine dihydrochloride
CAS No.: 1630082-61-9
Cat. No.: VC4189726
Molecular Formula: C7H18Cl2N2
Molecular Weight: 201.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630082-61-9 |
|---|---|
| Molecular Formula | C7H18Cl2N2 |
| Molecular Weight | 201.14 |
| IUPAC Name | (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |
| Standard InChI Key | DCCNBWACOPXKMO-KLXURFKVSA-N |
| SMILES | CN(C)C1CCCNC1.Cl.Cl |
Introduction
(S)-N,N-dimethylpiperidin-3-amine dihydrochloride is a chemical compound with the CAS number 1630082-61-9. It is a dihydrochloride salt of the amine (S)-N,N-dimethylpiperidin-3-amine, which features a piperidine ring structure. This compound is of interest in various chemical and pharmaceutical applications due to its unique properties and potential as an intermediate in synthesis.
Synthesis and Applications
The synthesis of (S)-N,N-dimethylpiperidin-3-amine dihydrochloride typically involves the formation of the piperidine ring and subsequent introduction of the dimethylamine group. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications.
Safety and Hazards
(S)-N,N-dimethylpiperidin-3-amine dihydrochloride poses several safety risks:
-
Harmful if Swallowed (H302): Indicates acute oral toxicity.
-
Causes Skin Irritation (H315): Warns of potential skin corrosion or irritation.
-
Causes Serious Eye Irritation (H319): Indicates potential for serious eye damage or irritation.
-
May Cause Respiratory Irritation (H335): Warns of potential respiratory tract irritation.
| Hazard Code | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume